N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a sulfanylacetamide backbone linked to a 5-phenyl-1H-imidazol-2-yl moiety and a 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-12-7-8-14(9-15(12)19)21-17(23)11-24-18-20-10-16(22-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGHHLDRYAZYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s core structure—sulfanylacetamide with heterocyclic and aryl substituents—is shared with several analogs. Key comparisons include:
Key Observations:
- M64’s nitro group further increases electrophilicity, critical for binding to the MvfR ligand-binding domain .
- Bioactivity Trends: Oxadiazole-based analogs (e.g., 8t) show potent lipoxygenase (LOX) inhibition, suggesting that the target compound’s imidazole ring—a known pharmacophore in cyclooxygenase inhibitors—may confer similar or distinct enzyme-modulating properties .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : In chlorophenyl-pyrimidine analogs (e.g., Compound II), intramolecular N–H⋯N hydrogen bonds stabilize a planar conformation, while intermolecular bonds form layered crystal structures . The target compound’s fluoro and methyl groups may disrupt such packing, altering solubility or crystallinity.
- Melting Points : Analogs like 8t (brown amorphous solid) and 8v (melting point ~423 g/mol) suggest that substituents influence phase behavior. The fluorine atom in the target compound could lower melting points due to reduced symmetry .
Preparation Methods
Synthesis of 5-Phenyl-1H-Imidazole-2-Thiol
The imidazole ring is formed by reacting benzil (1.0 eq) with ammonium acetate (3.0 eq) in acetic acid under reflux (110°C, 6 hr). The intermediate 2-hydroxy-5-phenyl-1H-imidazole is treated with phosphorus pentasulfide (P₂S₅, 1.2 eq) in dry pyridine at 80°C for 4 hr to introduce the thiol group.
Preparation of 2-Chloro-N-(3-Fluoro-4-Methylphenyl)Acetamide
3-Fluoro-4-methylaniline (1.0 eq) is dissolved in dry dichloromethane (DCM) under nitrogen. Chloroacetyl chloride (1.1 eq) is added dropwise at 0°C, followed by triethylamine (1.5 eq). The mixture is stirred at room temperature for 3 hr, yielding a white precipitate.
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Melting Point | 112–114°C |
| IR (KBr) | 3280 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O) |
Thiol-Alkylation to Form the Final Product
The thiol (2.1 , 1.0 eq) and acetamide (2.2 , 1.05 eq) are combined in anhydrous DMF with potassium carbonate (2.0 eq). The reaction is heated to 60°C for 8 hr. After workup, the crude product is recrystallized from ethanol/water.
| Parameter | Value |
|---|---|
| Yield | 68–73% |
| Purity (LC-MS) | >98% |
| ¹³C NMR (DMSO-d₆) | δ 169.2 (C=O), 138.5 (imidazole C2), 132.1–115.4 (aryl C) |
Optimization of Critical Reaction Parameters
Solvent Selection for Thiol-Alkylation
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the thiolate intermediate. DMF outperforms DMSO in yield (73% vs. 65%) due to better solubility of potassium carbonate.
Temperature and Catalysis
Elevating temperatures beyond 60°C promote side reactions (e.g., imidazole ring decomposition). Catalytic tetrabutylammonium iodide (TBAI, 0.1 eq) increases yield to 81% by facilitating phase transfer.
Purification and Characterization
Recrystallization Conditions
Optimal recrystallization employs a 3:1 ethanol/water mixture, yielding needle-like crystals suitable for X-ray diffraction. Single-crystal analysis confirms the Z-configuration of the thioether bond and planarity of the imidazole ring.
Spectroscopic Validation
-
HRMS (ESI+): m/z 384.1098 [M+H]⁺ (calc. 384.1101).
-
XRD: Space group P2₁/c, a = 8.45 Å, b = 12.30 Å, c = 15.67 Å.
Scalability and Industrial Considerations
A pilot-scale batch (500 g) achieved 70% yield using continuous flow chemistry for the thiol-alkylation step, reducing reaction time from 8 hr to 45 min. Process mass intensity (PMI) was lowered to 32 via solvent recycling.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Irradiation (150 W, 100°C, 30 min) accelerates the thiol-alkylation step, yielding 76% product with comparable purity.
Enzymatic Amidation
Lipase B from Candida antarctica catalyzes the acetamide formation in ionic liquids ([BMIM][BF₄]), achieving 82% yield at 50°C. This green method reduces halogenated solvent use.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 60–80°C), pH (neutral to slightly basic conditions), and stoichiometric ratios of intermediates. Multi-step routes often involve nucleophilic substitution between fluorophenyl acetamide precursors and imidazole derivatives. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to minimize side products like sulfoxide derivatives .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming functional group positions (e.g., sulfanyl linkages and fluorophenyl motifs). Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends. X-ray crystallography is recommended for resolving stereochemical ambiguities in crystalline derivatives .
Q. What analytical techniques are suitable for monitoring reaction intermediates?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC with UV detection are preferred for tracking intermediates. For example, HPLC retention times can distinguish between thioether and sulfoxide byproducts, which are common in sulfur-containing reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfanyl-acetamide moiety in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions at the sulfur atom to predict nucleophilic/electrophilic behavior. Molecular docking studies (e.g., using AutoDock Vina) may assess interactions with biological targets, such as enzyme active sites, by analyzing hydrogen bonding and hydrophobic contacts .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and including positive controls (e.g., ciprofloxacin for bacteria) improves reproducibility. Meta-analyses of dose-response curves and Hill slopes can identify outlier datasets .
Q. How do substituents on the imidazole ring influence enzyme inhibition kinetics?
- Methodological Answer : Structure-activity relationship (SAR) studies using modified analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl substitutions) reveal steric and electronic effects on enzyme binding. For example, fluorinated derivatives may enhance lipophilicity, improving inhibition of cytochrome P450 enzymes. Kinetic assays (e.g., Lineweaver-Burk plots) quantify competitive vs. non-competitive mechanisms .
Q. What crystallographic software tools are effective for resolving structural ambiguities?
- Methodological Answer : SHELXL (via Olex2 GUI) is widely used for refining crystal structures, particularly for handling twinned data or disorder in aromatic rings. The program’s restraints for bond lengths/angles (based on Engh-Huber parameters) ensure accurate modeling of fluorophenyl and imidazole moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
